molecular formula C7H12ClNS B3109668 1-(Thiophen-2-yl)propan-1-amine hydrochloride CAS No. 174636-97-6

1-(Thiophen-2-yl)propan-1-amine hydrochloride

Cat. No. B3109668
CAS RN: 174636-97-6
M. Wt: 177.7 g/mol
InChI Key: ZIODSNVYODEXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thiophen-2-yl)propan-1-amine hydrochloride is a biochemical used for proteomics research . It is a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene . It has similar stimulant effects to amphetamine but with around one third the potency .


Molecular Structure Analysis

The molecular formula of this compound is C7H12ClNS . Its molecular weight is 177.69 .


Chemical Reactions Analysis

Thiopropamine, a related compound, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .


Physical And Chemical Properties Analysis

This compound is a low-melting solid . It should be stored at room temperature . The predicted melting point is 33.72° C .

Scientific Research Applications

Chemical Synthesis and Structural Diversity

1-(Thiophen-2-yl)propan-1-amine hydrochloride serves as a foundational compound in the synthesis of structurally diverse chemical libraries. Through alkylation and ring closure reactions, a range of compounds including dithiocarbamates, thioethers, pyrazolines, pyridines, benzodiazepines, and various nitrogen-containing heterocycles have been generated. These synthesized compounds find applications in material science, pharmacology, and as intermediates in organic synthesis (Roman, 2013).

Biological Activities and Applications

A novel series of Mannich base derivatives synthesized from this compound exhibited significant anti-diabetic and anti-inflammatory activities. These activities were demonstrated through alloxan-induced diabetic and carrageenan-induced paw oedema methods, showcasing the compound's potential in developing new therapeutic agents (Gopi & Dhanaraju, 2018).

Corrosion Inhibition

Pyrazole derivatives synthesized from this compound act as effective corrosion inhibitors for carbon steel in hydrochloric acid solutions. These compounds adhere to the Langmuir isotherm, indicating their potential as eco-friendly corrosion inhibitors for industrial applications (Motawea & Abdelaziz, 2015).

Electropolymerization and Material Development

The compound's derivatives have been utilized in electropolymerization processes, leading to the development of cationic polythiophenes. These polymers exhibit DNA-binding properties, suggesting potential applications in gene delivery and theranostic tools for medical research and treatment (Carreon et al., 2014).

Antimicrobial Properties

Synthesized 4-thiazolidinones and 2-azetidinones derivatives from this compound have been evaluated for their antibacterial and antifungal activities. These studies show promise in developing novel antimicrobial agents against a variety of pathogenic bacterial and fungal strains (Patel & Patel, 2017).

Mechanism of Action

Target of Action

The primary targets of 1-(Thiophen-2-yl)propan-1-amine hydrochloride are the norepinephrine and dopamine receptors . These receptors play a crucial role in the regulation of mood, attention, and the body’s fight-or-flight response .

Mode of Action

This compound, similar to amphetamine and its analogues, likely acts as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent . This means it increases the concentration of these neurotransmitters in the synaptic cleft by preventing their reuptake into the pre-synaptic neuron, leading to prolonged neurotransmitter action .

Biochemical Pathways

The compound is likely metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further deaminated by CYP2C in the liver , transforming them into an inactive compound, 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .

Pharmacokinetics

It is absorbed into the bloodstream, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The result of the compound’s action is an increase in the levels of norepinephrine and dopamine in the synaptic cleft, leading to enhanced neurotransmission . This can result in increased alertness, attention, and energy, similar to the effects of amphetamines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH levels can affect the compound’s stability and solubility, potentially impacting its bioavailability and efficacy . Additionally, individual factors such as the user’s metabolic rate, liver function, and kidney function can also influence the compound’s pharmacokinetics .

Safety and Hazards

As a biochemical used for proteomics research, 1-(Thiophen-2-yl)propan-1-amine hydrochloride is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

1-thiophen-2-ylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS.ClH/c1-2-6(8)7-4-3-5-9-7;/h3-6H,2,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIODSNVYODEXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CS1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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